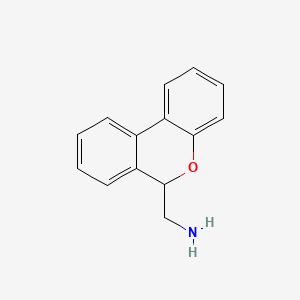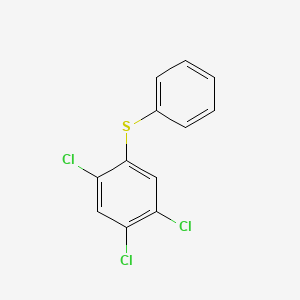
Urea, 3-(p-chlorophenyl)-1-dodecyl-1-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 3-(p-chlorophenyl)-1-dodecyl-1-methoxy- is a synthetic organic compound characterized by the presence of a urea moiety substituted with a p-chlorophenyl group, a dodecyl chain, and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 3-(p-chlorophenyl)-1-dodecyl-1-methoxy- typically involves the reaction of p-chlorophenyl isocyanate with a dodecylamine derivative in the presence of a methoxy group. The reaction is carried out under controlled conditions, often involving solvents such as dichloromethane or toluene, and may require the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high purity and yield, with careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
Urea, 3-(p-chlorophenyl)-1-dodecyl-1-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or dodecyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
Urea, 3-(p-chlorophenyl)-1-dodecyl-1-methoxy- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
作用機序
The mechanism of action of Urea, 3-(p-chlorophenyl)-1-dodecyl-1-methoxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.
類似化合物との比較
Similar Compounds
Monuron: A similar compound with a p-chlorophenyl group, used as a herbicide.
Chlorotoluron: Another herbicide with a similar structure, containing a p-chlorophenyl group and a urea moiety.
Uniqueness
Urea, 3-(p-chlorophenyl)-1-dodecyl-1-methoxy- is unique due to the presence of the dodecyl chain and methoxy group, which confer distinct chemical and physical properties. These structural features may enhance its solubility, stability, and biological activity compared to other similar compounds.
特性
CAS番号 |
1576-27-8 |
|---|---|
分子式 |
C20H33ClN2O2 |
分子量 |
368.9 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-1-dodecyl-1-methoxyurea |
InChI |
InChI=1S/C20H33ClN2O2/c1-3-4-5-6-7-8-9-10-11-12-17-23(25-2)20(24)22-19-15-13-18(21)14-16-19/h13-16H,3-12,17H2,1-2H3,(H,22,24) |
InChIキー |
AFSPTODSRDEZEO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCN(C(=O)NC1=CC=C(C=C1)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


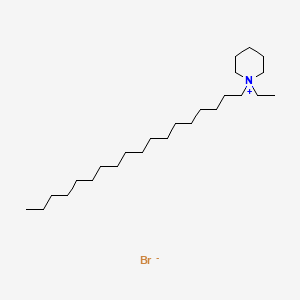
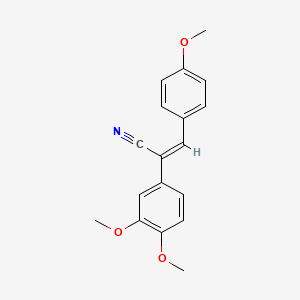
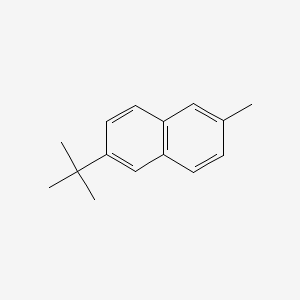
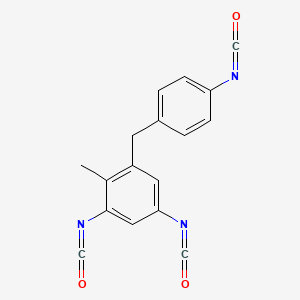

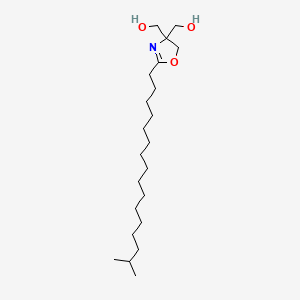
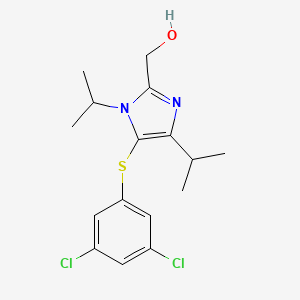
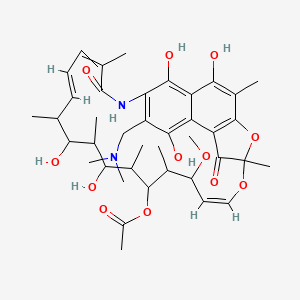
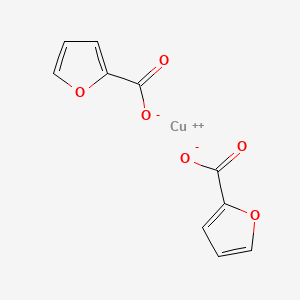
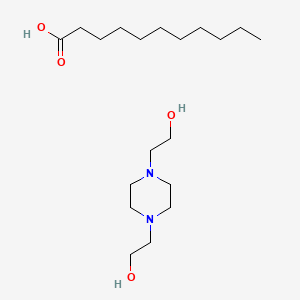

![[[2-[2-(Isobutoxy)ethoxy]ethoxy]methyl]oxirane](/img/structure/B12679151.png)
